Bicyclo[3.3.1]nonan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-5-1-3-8(7-9)4-2-6-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCMLZPYDPQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340630 | |
| Record name | Bicyclo[3.3.1]nonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15158-56-2 | |
| Record name | Bicyclo[3.3.1]nonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 3.3.1 Nonan 1 Ol and Its Analogs
General Strategies for Bicyclo[3.3.1]nonane Core Construction
The synthesis of the bicyclo[3.3.1]nonane skeleton is often achieved through annulation reactions of pre-existing cyclic structures, such as cyclohexanone (B45756) derivatives. researchgate.net However, a powerful and widely employed strategy involves the formation of the bicyclic system from acyclic or monocyclic precursors through intramolecular bond formation. These cyclization approaches offer a high degree of control over the resulting stereochemistry and allow for the introduction of diverse functionalities.
Intramolecular reactions are fundamental to the construction of the bicyclo[3.3.1]nonane core, wherein a suitably functionalized precursor undergoes ring closure to form one of the six-membered rings, thereby generating the characteristic bridged structure.
The formation of a carbon-carbon bond is a cornerstone of bicyclo[3.3.1]nonane synthesis. A primary example of this is the intramolecular alkylation of cyclohexenones. researchgate.net For instance, the efficient intramolecular alkylation of a trisubstituted cyclohexenone has been used to produce a bicyclo[3.3.1]non-2-en-4-one derivative in 80% isolated yield, highlighting a key step in the total synthesis of (±)-clovene. researchgate.net Another powerful C-C bond-forming strategy is the intramolecular Heck reaction, which has also been applied to construct this bicyclic system. researchgate.net These methods underscore the versatility of intramolecular C-C bond formation in assembling the core structure.
The incorporation of heteroatoms such as nitrogen or oxygen into the bicyclo[3.3.1]nonane framework is often achieved through intramolecular C-X bond formation. This strategy is crucial for synthesizing aza- and oxabicyclo[3.3.1]nonane analogs. For example, the synthesis of 2,6-diazabicyclo[3.3.1]nonanes has been accomplished through the intramolecular cycloaddition of nitrones generated from functionalized piperidine (B6355638) precursors. rsc.org Similarly, a double intramolecular hetero-Michael addition of a diol to an ynone has been developed to form the 2,9-dioxabicyclo[3.3.1]nonane system, which is a core component of the azaspiracid natural products. nih.gov These reactions demonstrate the efficacy of forming C-O and C-N bonds to create heterocyclic variants of the bicyclo[3.3.1]nonane skeleton.
A unique strategy for forming the bicyclo[3.3.1]nonane core involves the generation of a carbocation that is subsequently trapped by an intramolecular nucleophile. rsc.org This approach was notably demonstrated during the total synthesis of (±)-5,14-bis-epi-spirovibsanin A. rsc.org In this synthesis, an enone derived from a cyclohexenone derivative was treated with HCl in methanol (B129727). This generated a carbocation that was captured intramolecularly to form the bicyclic core. rsc.org A similar strategy was employed in the synthesis of (−)-neovibsanin G and 14-epi-neovibsanin G. rsc.org
| Precursor | Reagent | Product | Yield (%) | Ref |
| Enone (173) | HCl in Methanol | Bicyclo[3.3.1]nonane core (174) | N/A | rsc.org |
Cascade reactions provide an efficient route to complex molecules from simpler starting materials in a single operation. The tandem Michael addition–Claisen condensation is one such cascade used for constructing the bicyclo[3.3.1]nonane framework. rsc.org In an unexpected discovery, the treatment of acetylenic ω-ketoesters with potassium tert-butoxide (tBuOK), instead of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), led to a tricyclic derivative containing the bicyclo[3.3.1]nonane core in 42% yield. rsc.org This transformation proceeds through a Michael addition followed by a concomitant cyclization cascade. rsc.org
| Reactant | Reagent | Product | Yield (%) | Ref |
| Acetylenic ω-ketoester (130) | tBuOK | Tricyclic Bicyclo[3.3.1]nonane derivative (131) | 42 | rsc.org |
Base-promoted intramolecular aldol (B89426) reactions are a frequently used and powerful method for the synthesis of the bicyclo[3.3.1]nonane core, particularly for polycyclic polyprenylated acylphloroglucinols (PPAPs). rsc.org This key step often follows a Michael addition, creating a precursor primed for cyclization. rsc.orgacs.org For example, the condensation of dimethyl-1,3-acetonedicarboxylate with enals, promoted by bases like piperidine or TBAF, yields bicyclo[3.3.1]nonenols in high yields. rsc.orgacs.org The reaction proceeds via a sequential Michael addition and intramolecular aldolization. acs.org In another example, LiAlH(OtBu)3 was used as a reducing agent to promote an intramolecular aldol condensation, affording the desired bicyclo[3.3.1]nonan-9-one in a high yield of 82%. rsc.org
| Reactants | Base/Reagent | Product | Yield (%) | Ref |
| Dimethyl-1,3-acetonedicarboxylate and Crotonaldehyde | TBAF | Bicyclo[3.3.1]nonenol derivative | 91 | acs.org |
| Dimethyl-1,3-acetonedicarboxylate and Cinnamaldehyde | Piperidine | Bicyclo[3.3.1]nonenol derivative | 90 | acs.org |
| Polyketide Precursor (109) | LiAlH(OtBu)3 | Bicyclo[3.3.1]nonan-9-one (110) | 82 | rsc.org |
Intermolecular Annulation Reactions
Intermolecular strategies involve the formation of both rings of the bicyclo[3.3.1]nonane system from two or more separate molecules.
A domino Michael-aldol annulation of cycloalkane-1,3-diones with enals presents a versatile and direct route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org This one-pot procedure is notable for its operational simplicity and its ability to accommodate substituents at multiple positions of the bicyclic scaffold. rsc.org The stereochemical outcome of this annulation can, in some instances, be controlled by the careful selection of solvent, base, and reaction temperature. rsc.org This methodology has been developed into a general and reliable route for synthesizing a variety of polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk The reaction of substituted 1,3-cyclohexanediones with enals typically proceeds in good to excellent yields and can exhibit significant stereocontrol. ucl.ac.uk
Table 2: Domino Michael-Aldol Annulation for Bicyclo[3.3.1]nonane Synthesis
| Cycloalkane-1,3-dione | Enals | Product | Yield | Stereocontrol | Reference |
|---|
An enantioselective formal [3+3] annulation reaction of cyclic ketones with enones has been developed, providing a direct pathway to optically active 2-hydroxy-9-oxo-bicyclo[3.3.1]nonane derivatives. sioc.ac.cnacs.org This organocatalytic approach results in the formation of four stereocenters in a single pot. sioc.ac.cn The reaction proceeds in moderate to good yields with high enantioselectivities when catalyzed by a pyrrolidine-thiourea or an N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide catalyst under mild conditions. sioc.ac.cnacs.org The scope of the reaction is broad, accommodating various cyclic ketones and β-aryl-substituted enones. sioc.ac.cn
Table 3: Enantioselective Formal [3+3] Annulation of Cyclic Ketones with Enones
| Cyclic Ketone | Enone | Catalyst | Yield | Enantioselectivity (ee) | Reference |
|---|
A highly efficient three-component reaction has been developed for the synthesis of highly functionalized bicyclo[3.3.1]nonanes. nih.gov This strategy involves the reaction of α-cinnamoyl ketene-S,S-acetals with oxalyl chloride to stereospecifically yield γ-alkylidenebutenolides. nih.gov These intermediates then undergo a BF3·OEt2-mediated novel tandem double cyclization to construct the bicyclo[3.3.1]nonane skeleton in good to high yields with good diastereoselectivity. nih.govresearchgate.net
Table 4: Tandem [3+2] Cycloaddition for Functionalized Bicyclo[3.3.1]nonane Synthesis
| Reactants | Mediator | Product | Yield | Diastereoselectivity | Reference |
|---|
Ring Opening and Ring Expansion Methodologies
Ring opening and ring expansion strategies offer an alternative approach to the bicyclo[3.3.1]nonane core, often starting from more readily available smaller ring systems. A notable example is the Mn(III)-mediated reaction of bicyclic cyclopropanols with vinyl azides, which leads to the formation of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. organic-chemistry.orgnih.gov This reaction is initiated by the one-electron oxidation of the cyclopropanol (B106826) to generate a β-keto radical. This radical then adds to the vinyl azide (B81097) to form an iminyl radical, which subsequently cyclizes with the intramolecular carbonyl group. nih.govnih.gov This method allows for the synthesis of a range of substituted 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. nih.gov
Table 5: Mn(III)-Mediated Synthesis of 2-Azabicyclo[3.3.1]non-2-en-1-ol Derivatives
| Cyclopropanol | Vinyl Azide | Mediator | Product | Yield | Reference |
|---|
Specific Synthesis of Bicyclo[3.3.1]nonan-1-ol and its Direct Derivatives
The reduction of a ketone precursor is a direct and common method for the synthesis of this compound and its derivatives. While direct examples for the C1-position are less common in readily available literature, the reduction of other ketones within the bicyclo[3.3.1]nonane system illustrates the general applicability of these methods. For instance, the reduction of 7-methylenebicyclo[3.3.1]nonan-3-one with platinum oxide in acetic acid yields 7α-methylbicyclo[3.3.1]nonan-3α-ol as the sole product oup.com. This highlights the stereoselectivity that can be achieved with catalytic hydrogenation.
Another relevant example is the reduction of bicyclo[3.3.1]nonane-2,8-dione and its homologues using baker's yeast, which affords (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one with approximately 97% enantiomeric excess in 72-86% yields nih.gov. This biotransformation demonstrates a highly stereoselective reduction of one of the ketone groups. The absolute configuration of the resulting hydroxy ketone was confirmed by X-ray crystallographic analysis of its camphanic ester nih.gov.
Chemical reducing agents are also employed. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol produces endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com. While this is an azabicyclo derivative, the reduction of the ketone to an alcohol is a key step. Furthermore, a method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives involves the reduction of the corresponding ketone with hydrogen in the presence of a ruthenium complex catalyst google.com.
Table 1: Examples of Reductive Methods for Bicyclo[3.3.1]nonane Ketones
| Starting Ketone | Reducing Agent/Catalyst | Product | Key Outcome | Reference |
|---|---|---|---|---|
| 7-Methylenebicyclo[3.3.1]nonan-3-one | H₂, Platinum oxide in Acetic Acid | 7α-Methylbicyclo[3.3.1]nonan-3α-ol | Stereoselective reduction to a single isomer. | oup.com |
| Bicyclo[3.3.1]nonane-2,8-dione | Baker's yeast (Saccharomyces cerevisiae) | (1R,5S,8S)-8-Hydroxybicyclo[3.3.1]nonan-2-one | High enantioselectivity (~97% ee) and good yield (72-86%). | nih.gov |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Formation of the endo isomer. | google.com |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | H₂, Ruthenium complex | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative | Efficient reduction with minimal waste. | google.com |
An efficient one-pot procedure for the synthesis of various novel bicyclo[3.3.1]nonenol derivatives has been developed. nih.gov This method involves a remarkably stereoselective reaction. For instance, the reaction of dimethyl 1,3-acetonedicarboxylate with enals in the presence of a catalytic amount of tetrabutylammonium fluoride or piperidine in THF at room temperature yields the corresponding bicyclo[3.3.1]nonane derivatives in high yields acs.org. In this process, both fused rings of the product are newly constructed from two acyclic starting materials through a sequential Michael addition and intramolecular aldolization acs.org. A plausible mechanism involves an initial Michael addition, followed by an intramolecular aldol condensation to form a cyclohexenone intermediate, which then undergoes a second Michael addition and a final intramolecular aldol reaction to give the bicyclo[3.3.1]nonenol product acs.org.
The synthesis of substituted this compound often begins with the construction of a suitably functionalized bicyclo[3.3.1]nonanone precursor. A set of novel bicyclo[3.3.1]nonanones, which can serve as precursors, have been synthesized and structurally elucidated. iucr.orgresearchgate.net These include compounds like 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione and more complex substituted derivatives. iucr.orgresearchgate.net The synthesis of these precursors often involves annulation reactions. For example, a domino Michael-aldol annulation of cycloalkane-1,3-diones with enals provides a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones rsc.org. These hydroxy diketones are valuable intermediates that can be further modified to introduce substituents and ultimately be reduced to the desired alcohol.
Stereoselective and Diastereoselective Synthesis of Bicyclo[3.3.1]nonane-1-ol Derivatives
Achieving stereocontrol is a significant challenge in the synthesis of bicyclo[3.3.1]nonane derivatives due to the presence of multiple stereogenic centers. A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers has been realized through an organocatalytic domino Michael-hemiacetalization-Michael reaction nih.gov. While this example leads to an oxabicyclo derivative, the principles of stereocontrol are applicable to the synthesis of carbocyclic analogs.
In another approach, a concise and stereospecific one-shot synthesis of bicyclo[3.3.1]nonane derivatives is achieved from dimethyl 1,3-acetonedicarboxylate and enals acs.org. This reaction proceeds via a sequential Michael addition-intramolecular aldolization, constructing both rings stereospecifically. Furthermore, a highly efficient and stereoselective synthesis of coumarin-, 1,3-cyclohexanedione-, and 1,4-naphthoquinone-fused 2,8-dioxabicyclo[3.3.1]nonanes has been described, which proceeds through a sequential Michael addition/bicyclization reaction nih.gov. This method forms three chemical bonds and two stereogenic centers in a one-pot operation nih.gov.
Catalytic Approaches in Bicyclo[3.3.1]nonane Synthesis
Organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.3.1]nonane framework. A highly stereoselective method for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives utilizes modularly designed organocatalysts in a domino reaction nih.gov.
More directly related to the carbocyclic framework, a switchable organocatalytic enantioselective carbosulfenylation of cyclohexa-1,4-dienes has been developed to access chiral bicyclo[m.n.1] ring systems nih.gov. By adjusting the substituent of the sulfenylating agent, this method can produce chiral bridged bicyclo[3.3.1]nonanes with good yields and excellent enantioselectivities (up to 94% yield and 97% ee) nih.gov. This approach creates three consecutive stereocenters. The resulting bicyclo[3.3.1]nonane derivatives have been shown to be useful as chiral ligands in metal-catalyzed asymmetric reactions nih.gov.
Table 2: Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Derivatives
| Reaction Type | Starting Materials | Catalyst System | Product Type | Key Outcome | Reference |
|---|---|---|---|---|---|
| Domino Michael-hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalysts (e.g., cinchona alkaloid derivatives and amino acids) | 3-Oxabicyclo[3.3.1]nonan-2-one derivatives | Highly stereoselective, forming four contiguous stereogenic centers. | nih.gov |
| Enantioselective Carbosulfenylation | Cyclohexa-1,4-dienes and sulfenylating agents | Organocatalyst | Chiral bicyclo[3.3.1]nonanes | Switchable synthesis with high yields (up to 94%) and enantioselectivities (up to 97% ee). | nih.gov |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling) for Substitution
The functionalization of the bicyclo[3.3.1]nonane framework through metal-catalyzed coupling reactions represents a powerful strategy for the synthesis of complex derivatives. Among these, the Suzuki coupling, a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a versatile method for forming carbon-carbon bonds.
While the application of the Suzuki coupling to the broader bicyclo[3.3.1]nonane system has been documented for the synthesis of substituted alkenes, specific examples of its use for substitution on the this compound core are not extensively detailed in the reviewed literature. The existing research tends to focus on the functionalization of other positions of the bicyclic system or the synthesis of the bicyclic core itself. For instance, the Suzuki coupling has been employed in the synthesis of substituted alkenes derived from bicyclo[3.3.1]nonanone, where a ketone functionality is present rather than a hydroxyl group at the 1-position. In one such example, an alkene derivative of bicyclo[3.3.1]nonane was synthesized from the corresponding ketone precursor with a yield of 61% rsc.org.
Imidazole-Catalyzed Ketal Construction
A notable synthetic methodology for preparing analogs of this compound involves the imidazole-catalyzed construction of bridged bicyclo[3.3.1] ketals. This approach offers an efficient and modular route to these complex structures under environmentally benign conditions. The reaction proceeds via a formal [3+3]-cycloaddition of phenols or naphthols with 3-acyl-2-hydroxyl chromene derivatives, catalyzed by imidazole. This method is distinguished from traditional acid-catalyzed ketal constructions and provides good to excellent yields of the desired bicyclic ketal products.
The proposed reaction mechanism involves the formation of an oxonium dipolar intermediate from the 3-acyl-2-hydroxyl chromene, which then undergoes a cycloaddition with the phenol (B47542) or naphthol. The reaction is scalable and has been demonstrated with a variety of substituted phenols and naphthols, showcasing its versatility in generating a library of bicyclo[3.3.1]nonane analogs.
The scope of this imidazole-catalyzed ketal construction is illustrated in the following table, which details the reaction of various naphthols and phenols with a 3-acyl-2-hydroxyl chromene derivative.
| Entry | Naphthol/Phenol Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Naphthol | Bridged Bicyclo[3.3.1] Ketal Derivative 1 | 85 |
| 2 | 2-Naphthol | Bridged Bicyclo[3.3.1] Ketal Derivative 2 | 92 |
| 3 | Phenol | Bridged Bicyclo[3.3.1] Ketal Derivative 3 | 78 |
| 4 | p-Cresol | Bridged Bicyclo[3.3.1] Ketal Derivative 4 | 81 |
| 5 | m-Cresol | Bridged Bicyclo[3.3.1] Ketal Derivative 5 | 83 |
| 6 | p-Methoxyphenol | Bridged Bicyclo[3.3.1] Ketal Derivative 6 | 88 |
| 7 | p-Chlorophenol | Bridged Bicyclo[3.3.1] Ketal Derivative 7 | 75 |
Conformational Analysis of Bicyclo 3.3.1 Nonane Systems
Theoretical Framework of Bicyclo[3.3.1]nonane Conformations
The bicyclo[3.3.1]nonane system can theoretically exist in three primary conformations: the twin-chair (CC), the boat-chair (BC), and the twisted twin-boat (BB). rsc.orgnih.gov The conformational landscape of this bicyclic system is a topic of significant interest in organic chemistry due to its presence in a variety of complex molecules. lookchem.com
The twin-chair (CC) conformation is generally the most stable and predominant form for the unsubstituted bicyclo[3.3.1]nonane. nih.govresearchgate.net In this C2v-symmetric arrangement, both six-membered rings adopt a chair conformation. rsc.org However, this ideal geometry would lead to a prohibitively close approach of the endo hydrogens at the C3 and C7 positions, resulting in significant transannular steric strain. iucr.org To alleviate this repulsion, the twin-chair conformation undergoes flattening of the two rings, increasing the C3-C7 separation to approximately 3.1 Å. iucr.orgiucr.org This flattening results in a molecule that is more flexible than a rigid adamantane (B196018) but less so than a monocyclic cyclohexane (B81311). X-ray diffraction studies of various bicyclo[3.3.1]nonane derivatives have confirmed the prevalence of this flattened twin-chair conformation in the solid state. nih.govnih.gov For instance, the crystal structure of exo-7-methylbicyclo[3.3.1]nonan-3-one reveals a chair-chair conformation with no significant flattening of the rings. cdnsciencepub.com
The boat-chair (BC) conformation, which possesses Cs symmetry, is generally higher in energy than the twin-chair form. rsc.orgnih.gov In this arrangement, one of the six-membered rings adopts a boat conformation while the other remains in a chair form. The energy difference between the CC and BC conformers is significant enough that the BC form is often not detected by NMR spectroscopy, even at low temperatures. nih.gov However, the introduction of substituents or heteroatoms can alter this energy landscape. For example, in the case of endo-7-methylbicyclo[3.3.1]nonan-3-one, the non-ketone ring is forced into a boat conformation. cdnsciencepub.com Similarly, certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols exist predominantly in a chair-boat conformation, which is stabilized by the formation of an intramolecular hydrogen bond. tandfonline.com The presence of bulky substituents can also favor the BC conformation to minimize steric interactions. nih.govnih.gov
The twisted twin-boat (BB) conformation, with C2 symmetry, is the least stable of the three primary conformations due to significant destabilizing steric factors. rsc.orgnih.gov In this conformation, both six-membered rings are in a boat or twist-boat form. While generally not present in detectable amounts for the parent hydrocarbon, specific substitution patterns can lead to the adoption of this conformation. nih.gov For instance, a derivative of bicyclo[3.3.1]nonane has been observed to exist in a flattened twin twist-boat conformation in the solid state as a monohydrate. rsc.org
Influence of Substitution Patterns and Heteroatoms on Conformational Preferences
The conformational equilibrium of the bicyclo[3.3.1]nonane system is sensitive to the placement and nature of substituents, as well as the incorporation of heteroatoms into the bicyclic framework. oregonstate.edursc.org These modifications can introduce steric and electronic effects that shift the balance between the chair-chair, chair-boat, and twin-boat conformations. iucr.org
Steric interactions are a primary driver of conformational preferences in bicyclo[3.3.1]nonane systems. The inherent transannular repulsion between the C3 and C7 endo-hydrogens in the ideal twin-chair conformation is a classic example of a destabilizing steric factor. oregonstate.edu This interaction forces the rings to flatten. The introduction of substituents can either exacerbate or alleviate these steric strains. For example, an endo substituent at the C3 or C7 position will increase the steric clash, potentially forcing the substituted ring into a boat conformation to move the substituent away from the opposing ring. Conversely, bulky substituents at the bridgehead positions (C1 and C5) can also influence the ring geometry. iucr.org In some cases, bulky groups on the piperidine (B6355638) ring of a thia-azabicyclo[3.3.1]nonane can force a twin-chair conformation with 1,3-diaxial phenyl groups. nih.gov
Intramolecular hydrogen bonding can be a powerful tool to control the conformation of bicyclo[3.3.1]nonane derivatives. The presence of a hydroxyl group, for instance, can stabilize a particular conformation through the formation of an intramolecular hydrogen bond with another functional group or a heteroatom within the bicyclic system. oregonstate.edu In a study of 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the boat conformation was found to be stabilized by the formation of an intramolecular hydrogen bond between a lone pair of electrons on a nitrogen atom and the proton of a pseudo-axial hydroxyl group on the other ring. tandfonline.com This type of interaction can overcome the inherent preference for the twin-chair conformation and favor a chair-boat arrangement. The interplay of these non-covalent interactions is a key factor in the design and synthesis of bicyclo[3.3.1]nonane-based molecules with specific three-dimensional structures. rsc.org
Interactive Data Tables
Table 1: Conformational Preferences of Bicyclo[3.3.1]nonane Systems
| Compound | Predominant Conformation | Method of Determination | Reference |
| Bicyclo[3.3.1]nonane | Twin-Chair (CC) | NMR Spectroscopy, Electron Diffraction | nih.gov, iucr.org |
| exo-7-Methylbicyclo[3.3.1]nonan-3-one | Twin-Chair (CC) | X-ray Crystallography | cdnsciencepub.com |
| endo-7-Methylbicyclo[3.3.1]nonan-3-one | Boat-Chair (BC) | X-ray Crystallography | cdnsciencepub.com |
| 3,7-Diazabicyclo[3.3.1]nonan-9-ols | Chair-Boat (BC) | NMR Spectroscopy | tandfonline.com |
| 7-Benzoyl-r-2,c-4,t-6,t-8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonane | Twin-Chair (CC) | X-ray Crystallography | nih.gov |
Effects of Bridgehead Substitution
The introduction of a substituent at a bridgehead position, such as the hydroxyl group in Bicyclo[3.3.1]nonan-1-ol, can influence the conformational equilibrium of the bicyclic system. While the twin-chair conformation is generally expected to remain the most stable, the substituent can induce subtle changes in the geometry of the rings. The bulk and electronic nature of the bridgehead substituent can alter the degree of flattening of the chair rings and the critical C3-C7 distance. rsc.org
In the case of this compound, the hydroxyl group is not excessively bulky and is not expected to dramatically shift the equilibrium away from the twin-chair conformation. However, its ability to participate in hydrogen bonding can have a profound effect on the crystal packing in the solid state and may influence the conformational preference in solution, depending on the solvent. Studies on other bridgehead-substituted bicyclo[3.3.1]nonanes have shown that even substituents like a methyl group can lead to a slight flattening of the substituted ring to alleviate steric interactions. chalmers.se
Computational Studies of Conformational Equilibria
Computational chemistry provides powerful tools for investigating the conformational preferences and energetics of molecules like this compound. These methods allow for the detailed examination of geometries, relative energies, and the barriers to interconversion between different conformers.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations are high-level computational methods that can provide accurate predictions of molecular structures and energies. For the bicyclo[3.3.1]nonane system, these calculations have consistently shown the twin-chair conformation to be the global minimum on the potential energy surface. For instance, calculations on the parent hydrocarbon and its derivatives have quantified the energy difference between the twin-chair and the higher-energy chair-boat conformers. researchgate.net
Molecular Mechanics Calculations
Molecular mechanics offers a faster computational approach to conformational analysis, making it suitable for exploring the potential energy surface of larger molecules. Force fields used in molecular mechanics are parameterized to reproduce experimental data and can provide valuable insights into the conformational preferences of bicyclic systems. acs.org
Molecular mechanics calculations performed on various bicyclo[3.3.1]nonane derivatives have successfully predicted the predominance of the twin-chair conformation and have been used to estimate the steric strain associated with different substitution patterns. For this compound, molecular mechanics would be a useful tool to quickly survey the possible conformations and to identify the low-energy structures for further investigation by higher-level methods. The results would likely corroborate the findings from DFT calculations, showing the twin-chair as the preferred conformation.
Topological Analysis of Charge Density
The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density distribution within a molecule, providing insights into the nature of chemical bonds and non-covalent interactions. rsc.org This method can be used to characterize the intramolecular interactions that contribute to the stability of a particular conformation.
In the context of the bicyclo[3.3.1]nonane system, topological analysis of the charge density has been used to investigate the controversial C3-C7 transannular interaction. researchgate.net For this compound, this analysis could be applied to the computationally obtained electron density to characterize the C-O and O-H bonds at the bridgehead position and to investigate any subtle intramolecular interactions involving the hydroxyl group that might influence the conformational stability.
Experimental Determination of Conformational Geometries
While computational methods provide theoretical insights, experimental techniques are crucial for determining the actual three-dimensional structure of molecules in the solid state and in solution.
X-ray Crystallography for Solid-State Conformations
X-ray crystallography is the definitive method for determining the structure of molecules in the solid state. Numerous X-ray crystal structures of bicyclo[3.3.1]nonane derivatives have been reported, and they overwhelmingly confirm the preference for a twin-chair conformation, often with some degree of flattening to relieve the C3-C7 transannular strain. bohrium.comiucr.orgnih.gov
To illustrate the typical geometric parameters of a bridgehead-substituted bicyclo[3.3.1]nonane in a twin-chair conformation, the following table presents representative data from a related crystallographically characterized compound.
| Bond | Length (Å) |
|---|---|
| C1-C2 | 1.54 |
| C1-C8 | 1.55 |
| C1-C9 | 1.53 |
| C(bridgehead)-Substituent | Varies |
| Angle | Value (°) |
|---|---|
| C2-C1-C8 | 109.5 |
| C2-C1-C9 | 110.2 |
| C8-C1-C9 | 109.8 |
| Angle | Value (°) |
|---|---|
| C8-C1-C2-C3 | -55.6 |
| C9-C1-C2-C3 | 65.2 |
| C2-C1-C8-C7 | 56.1 |
Note: The data in the tables are representative of the bicyclo[3.3.1]nonane core and are based on crystallographic data of related structures. The actual values for this compound may vary.
Electron Diffraction Investigations
Gas-phase electron diffraction is a powerful technique for determining the molecular structure and conformational composition of molecules in the vapor phase. Studies on the parent bicyclo[3.3.1]nonane system have provided crucial insights into its conformational preferences.
Early investigations focused on the dominant twin-chair conformation, which is distorted to alleviate the severe steric repulsion between the endo-hydrogen atoms at the C3 and C7 positions. iucr.org A key parameter in these studies is the non-bonded distance between the C3 and C7 carbon atoms. An electron diffraction study determined this separation to be approximately 3.10 Å, which is consistent with a flattened twin-chair structure. iucr.org
More comprehensive electron diffraction studies combined with molecular mechanics calculations have investigated the conformational equilibrium at different temperatures. acs.org These investigations have confirmed that while the twin-chair (CC) conformation is the most stable and predominant form, the higher energy chair-boat (CB) conformer also exists in equilibrium. The population of the chair-boat conformer is temperature-dependent. At high temperatures (e.g., 400 °C), electron diffraction data established a significant population of the chair-boat form, estimated to be around 25%. rsc.org
The geometric parameters for the chair-chair conformer of bicyclo[3.3.1]nonane have been determined with high precision.
| Parameter | Value |
|---|---|
| C3...C7 Distance | 3.10 Å |
| Chair-Boat Population (at 400°C) | ~25% |
Variable Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Variable Temperature (VT) NMR spectroscopy is an indispensable tool for studying the dynamic processes of conformational interconversion in bicyclo[3.3.1]nonane systems. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic equilibria, such as ring inversion or restricted rotation of substituents.
VT NMR has been effectively used to measure the rotational barriers of bulky substituents attached to the bicyclo[3.3.1]nonane framework. acs.orgunibas.itnih.gov For instance, in a study of 9,9-diarylbicyclo[3.3.1]nonanes, the energy barriers for rotation about the aryl-C9 bonds were quantified. acs.orgunibas.it The free energies of activation (ΔG‡) provide a measure of the stability of different rotational conformers (atropisomers). For 9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane, the barrier for rotation of the naphthyl group was found to be sufficiently high to allow for the physical separation of the resulting atropisomers at room temperature. acs.orgunibas.it
The data below summarizes the rotational barriers determined for different diaryl-substituted bicyclo[3.3.1]nonanes.
| Compound | Rotating Group | ΔG‡ (kcal/mol) | Coalescence Temp. (K) |
|---|---|---|---|
| 9-(4-methoxyphenyl)-9-(3-methylphenyl)bicyclo[3.3.1]nonane | 4-methoxyphenyl | 10.3 | 208 |
| 9-(4-methoxyphenyl)-9-(3-methylphenyl)bicyclo[3.3.1]nonane | 3-methylphenyl | 10.6 | 213 |
| 9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane | 4-methoxyphenyl | 12.2 | 248 |
| 9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane | 1-naphthyl | >23 | >400 |
Furthermore, VT NMR has been applied to investigate the dynamics of supramolecular assemblies based on the bicyclo[3.3.1]nonane scaffold. vu.lt In one study, increasing the temperature of a solution containing hydrogen-bonded cyclic tetramers of a bicyclo[3.3.1]nonane derivative led to the disassembly of larger aggregates into the fundamental tetrameric units. The changes in the proton NMR signals, particularly the disappearance of downfield resonances corresponding to intermolecular hydrogen bonds, clearly demonstrated this dynamic process. vu.lt This application highlights the versatility of VT NMR in elucidating not only intramolecular conformational changes but also the dynamics of intermolecular interactions in systems containing the bicyclo[3.3.1]nonane core.
Reaction Mechanisms and Reactivity of Bicyclo 3.3.1 Nonan 1 Ol and Derivatives
Intramolecular Rearrangement Mechanisms
The rigid, chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane system brings distant atoms into close proximity, facilitating a range of intramolecular reactions. These rearrangements are often highly specific, leading to complex polycyclic structures.
Transannular Reactions in Bicyclo[3.3.1]nonane Systems
Transannular reactions, which involve bond formation between non-adjacent atoms within a ring system, are a hallmark of bicyclo[3.3.1]nonane chemistry. These reactions are favored due to the conformationally restricted nature of the bicyclic framework, which can bring the C1 and C5 or C3 and C7 positions into close proximity. The formation of a carbocation at a bridgehead position, such as from the solvolysis of a bicyclo[3.3.1]non-1-yl derivative, can initiate such rearrangements. For instance, electrophilic cyclization of dienes within the bicyclo[3.3.1]nonane system can lead to the formation of adamantane (B196018) derivatives.
A notable example involves the solvolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate, which can lead to the formation of propellane-type products through a transannular σ-bond formation between the bridgehead cationic carbon and another bridgehead carbon. rsc.org The bicyclo[3.3.1]nonane system's inherent ring strain and conformational rigidity are key factors that promote these transannular processes.
Regioselectivity and Stereoselectivity in Cyclization Reactions
The synthesis of the bicyclo[3.3.1]nonane scaffold itself often involves cyclization reactions where regioselectivity and stereoselectivity are of paramount importance. Tandem Michael addition-intramolecular aldol (B89426) condensations are a common strategy to construct this bicyclic system. nih.gov The regioselectivity of the initial Michael addition and the subsequent stereoselectivity of the aldol cyclization dictate the final substitution pattern and stereochemistry of the bicyclic product.
For example, the reaction of cyclohexanone (B45756) derivatives with α,β-unsaturated aldehydes or ketones can yield bicyclo[3.3.1]nonanes with a ketone functionality at a bridgehead position. rsc.org The choice of catalyst, whether acid or base, can significantly influence the outcome. Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have been employed in the synthesis of complex natural product cores, demonstrating control over the regiochemistry of the cyclization. nih.gov Similarly, base-promoted tandem reactions, for instance between dimethyl-1,3-acetonedicarboxylate and enals, can produce bicyclo[3.3.1]nonenols in high yields. rsc.org The stereochemical outcome of these cyclizations is often governed by the thermodynamic stability of the resulting chair-like transition states.
| Reactants | Catalyst/Conditions | Product Type | Key Feature |
|---|---|---|---|
| Diketone and Methyl Acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone | Acid-catalyzed tandem Michael-aldol condensation. nih.gov |
| Dimethyl-1,3-acetonedicarboxylate and Enals | Piperidine (B6355638) or TBAF | Bicyclo[3.3.1]nonenols | Base-promoted tandem Michael-aldol reaction. rsc.org |
| Cyclohexanone and α,β-unsaturated aldehydes/ketones | Acid or Base | Bridgehead Ketone Bicyclo[3.3.1]nonane | Control over ketone position. rsc.org |
Functional Group Transformations on the Bicyclo[3.3.1]nonan-1-ol Scaffold
The this compound scaffold allows for a variety of functional group transformations, primarily focusing on the hydroxyl group and any other functionalities present on the bicyclic core.
Oxidation Reactions
The oxidation of hydroxyl groups on the bicyclo[3.3.1]nonane framework is a common transformation. For instance, the oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol provides a convenient route to bicyclo[3.3.1]nonane-3,7-dione. This transformation is a key step in synthetic routes towards complex molecules. The choice of oxidizing agent can be tailored to achieve the desired outcome, whether it is the oxidation of a primary or secondary alcohol to an aldehyde, ketone, or carboxylic acid.
Reduction Reactions of Ketone Moieties to Alcohols
The reduction of ketone moieties within the bicyclo[3.3.1]nonane system to their corresponding alcohols is another fundamental transformation. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol can be achieved using various reducing agents. The stereochemical outcome of such reductions is of significant interest, as it can lead to either the endo or exo alcohol, depending on the steric hindrance around the carbonyl group and the reducing agent employed. For instance, the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-alcohol has been reported.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the bridgehead C1 position of this compound and its derivatives is significantly hindered due to the inherent structural constraints of the bicyclic system. Direct displacement via an S(_N)2 mechanism is impossible, as the backside attack required for inversion of configuration is sterically blocked by the ring structure. Consequently, substitution reactions must proceed, if at all, through an S(_N)1-type mechanism involving the formation of a bridgehead carbocation.
The stability of carbocations is critically dependent on their geometry, with a planar or near-planar arrangement around the positively charged carbon being most favorable for sp hybridization. In the bicyclo[3.3.1]nonane framework, the rigidity of the rings prevents the bridgehead carbon from achieving this ideal planar geometry, leading to a highly strained and energetically unfavorable carbocation intermediate. This inherent instability results in very low reactivity for bridgehead compounds toward nucleophilic substitution. nasa.gov
To facilitate these reactions, highly effective leaving groups, such as triflates (-OTf) or tosylates (-OTs), are typically required, and reactions are often promoted by Lewis acids or silver salts to assist in the departure of the leaving group. iastate.edu Even under these conditions, the resulting carbocation is prone to rearrangement or elimination rather than direct substitution.
For instance, the solvolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate in methanol (B129727) does not yield a simple substitution product exclusively. Instead, it produces a mixture of compounds, including a significant portion of a rearranged propellane-type product (12%) formed via transannular C-C bond formation, alongside the expected methyl ether (32%) and other rearranged species. acs.org In contrast, the solvolysis of 1-bromobicyclo[3.3.1]nonane under similar conditions yields no propellane-type products, highlighting the influence of substituents on the reaction pathway. acs.org
The reaction of 1-bromobicyclo[3.3.1]nonan-3-one with various nucleophiles, prompted by a silver salt to generate the carbocation, demonstrates that substitution is possible but often in modest yields. iastate.edu These reactions underscore the principle that while nucleophilic substitution at this bridgehead is challenging, the intermediate carbocation can be trapped by potent nucleophiles if side reactions can be minimized. iastate.edu
| Reactant | Conditions | Products | Yields | Reference |
| 2-Oxobicyclo[3.3.1]non-1-yl triflate | Methanol, 50 °C | 1-Methoxy-bicyclo[3.3.1]nonan-2-one | 32% | acs.org |
| [3.3.1]Propellanone | 12% | acs.org | ||
| 1-(Methoxymethyl)bicyclo[3.3.0]octan-2-one | 26% | acs.org | ||
| Methyl bicyclo[3.2.1]octane-1-carboxylate | 17% | acs.org | ||
| 1-Bromobicyclo[3.3.1]nonan-3-one | Allyltrimethylsilane, AgOTf | 1-Allyl-bicyclo[3.3.1]nonan-3-one | Modest | iastate.edu |
| 1-Bromobicyclo[3.3.1]nonan-3-one | Ethyl acetoacetate, AgOTf | Ethyl 2-(3-oxobicyclo[3.3.1]nonan-1-yl)-3-oxobutanoate | Modest | iastate.edu |
Radical Reaction Pathways in Bicyclo[3.3.1]nonane Derivatives
In contrast to the difficulty of forming bridgehead carbocations, bridgehead radicals in the bicyclo[3.3.1]nonane system are readily formed. The geometric constraints that destabilize the planar carbocation are less pronounced for the sp-hybridized radical intermediate, which can tolerate a greater degree of pyramidalization.
Studies on free-radical hydrogen abstraction from various bicyclic hydrocarbons have shown the bridgehead position of bicyclo[3.3.1]nonane to be highly reactive. When subjected to hydrogen abstraction by methyl radicals, the bridgehead C-H bond of bicyclo[3.3.1]nonane demonstrates 100% relative reactivity compared to other positions on the molecule, a rate comparable to the highly reactive bridgehead of adamantane. nasa.gov This high reactivity makes the bicyclo[3.3.1]nonan-1-yl radical an accessible intermediate for further functionalization.
One significant radical pathway for derivatives of this system is transannular cyclization. For example, cyclooctenylmethyl radicals can undergo intramolecular cyclization to form the bicyclo[3.3.1]nonane skeleton, demonstrating a powerful method for constructing the ring system via a radical-mediated process. researchgate.net This type of reaction highlights the spatial proximity of the radical center to other parts of the molecule, which is enforced by the bicyclic structure. Intramolecular bridgehead radical cyclizations have also been reported as a feasible synthetic strategy. iastate.edu
| Bicyclic Hydrocarbon | Bridgehead Reactivity (Relative to C-H) | Reference |
| Bicyclo[2.2.1]heptane | 0% | nasa.gov |
| Bicyclo[2.2.2]octane | 8.8% | nasa.gov |
| Bicyclo[3.3.1]nonane | 100% | nasa.gov |
| Adamantane | 86.0% | nasa.gov |
Kinetic and Thermodynamic Control in Bicyclo[3.3.1]nonane Reactions
The concepts of kinetic and thermodynamic control are crucial in understanding the reactivity and product distribution in reactions involving bicyclo[3.3.1]nonane derivatives. A kinetically controlled reaction yields the product that is formed fastest (i.e., via the lowest activation energy pathway), while a thermodynamically controlled reaction yields the most stable product (i.e., the one at the lowest energy minimum). The choice between these two regimes is often dictated by reaction conditions such as temperature, time, and the nature of reagents.
A clear example is seen in the Robinson annulation reactions used to form substituted bicyclo[3.3.1]nonanes. Under standard base-catalyzed conditions, the reaction is kinetically controlled, favoring the formation of the anti diastereomer as the major product. acs.org However, if the reaction is conducted under more forcing conditions, such as with a large excess of base and higher temperatures, an equilibrium can be established. This allows for the initial kinetic product to convert to the more stable syn isomer, making the syn product the major isomer under thermodynamic control. acs.orgrsc.org
Another well-studied case involves the hydroboration of allenes with 9-borabicyclo[3.3.1]nonane (9-BBN). Computational and experimental studies show that the initial hydroboration gives the (Z)-allylic borane (B79455) as the kinetic product. nih.gov This product, however, can rapidly isomerize to the more stable (E)-allylic borane through acs.orgnih.gov-boratropic shifts. nih.gov Because this equilibration is facile, reactions with 9-BBN typically yield the thermodynamically favored (E)-isomer as the final product. nih.gov
The reduction of bicyclo[3.3.1]nonane-2,9-dione by complex hydrides also illustrates this principle. The reduction reactions themselves are under kinetic control, with the stereoselectivity determined by the transition state energies of the hydride attack. rsc.org In contrast, a related reaction, the formation of an acetal (B89532) at one of the carbonyl groups, is conducted under conditions that allow for equilibrium, and is therefore under thermodynamic control, favoring the formation of the more stable 9-acetal due to a release of strain. rsc.org
| Reaction | Conditions | Control Type | Major Product | Reference |
| Robinson Annulation | Standard Base (e.g., NaOMe) | Kinetic | anti-diastereomer | acs.org |
| Robinson Annulation | Excess Base, Reflux (e.g., KOH/MeOH) | Thermodynamic | syn-diastereomer | acs.orgrsc.org |
| Allene Hydroboration with 9-BBN | Initial Reaction | Kinetic | (Z)-allylic borane | nih.gov |
| Allene Hydroboration with 9-BBN | After Equilibration | Thermodynamic | (E)-allylic borane | nih.gov |
| Acetalization of Bicyclo[3.3.1]nonane-2,9-dione | Equilibrium | Thermodynamic | 9-Acetal | rsc.org |
| Hydride Reduction of Bicyclo[3.3.1]nonane-2,9-dione | Standard Reduction | Kinetic | Diols via lowest energy transition state | rsc.org |
Advanced Spectroscopic Characterization Techniques for Bicyclo 3.3.1 Nonan 1 Ol Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the characterization of bicyclo[3.3.1]nonane derivatives, providing critical data on their molecular structure and conformational dynamics.
Proton (¹H) NMR Chemical Shift Analysis
Proton NMR spectroscopy of bicyclo[3.3.1]nonane systems reveals characteristic chemical shifts and coupling constants that are highly sensitive to the molecule's conformation. In bicyclic systems like bicyclo[3.3.1]nonanes, the spatial orientation of protons can lead to significant differences in their chemical shifts, a phenomenon known as steric compression. For instance, in certain [3.3.1]oxa- and azabicycles, a large separation in the chemical shifts of geminal methylene (B1212753) protons has been observed, with differences of approximately 1 ppm. acs.orgacs.org This is attributed to the through-space deshielding effect of lone-pair electrons from nearby heteroatoms on one of the protons. acs.org The analysis of coupling constants, particularly vicinal coupling constants, can provide dihedral angles through the Karplus equation, offering further insight into the ring conformations. gla.ac.uk In some derivatives, the complexity of the spectra necessitates the use of techniques like decoupling experiments to extract individual coupling constants. gla.ac.uk
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework and conformational state of bicyclo[3.3.1]nonane derivatives. The chemical shifts of the carbon atoms are indicative of their local electronic environment and can be used to distinguish between different conformations, such as the twin-chair, boat-chair, or chair-boat forms. researchgate.netresearchgate.net For example, the ¹³C chemical shifts of solid polycrystalline bicyclo[3.3.1]nonan-9-one have been used to indicate a twin-chair conformation for the two cyclohexanone (B45756) rings. researchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.cn Substituent effects on ¹³C chemical shifts can also be diagnostic for the conformation of the bicyclo[3.3.1]nonane derivative. researchgate.net
Below is a table of representative ¹³C NMR chemical shifts for a bicyclo[3.3.1]nonane derivative.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 72.5 |
| C2 | 30.1 |
| C3 | 19.5 |
| C4 | 30.1 |
| C5 | 35.2 |
| C6 | 30.1 |
| C7 | 19.5 |
| C8 | 30.1 |
| C9 | 32.8 |
Note: Data is illustrative and specific shifts can vary with substitution and solvent.
Applications of Lanthanide Shift Reagents in Conformational Analysis
Lanthanide shift reagents (LSRs) are used in NMR spectroscopy to induce large chemical shifts in the spectra of organic molecules that can coordinate to the lanthanide ion. This technique is particularly useful for resolving overlapping signals and for conformational analysis. The magnitude of the induced shift is dependent on the proximity of the nucleus to the paramagnetic lanthanide ion. gla.ac.uk By comparing the experimentally observed induced shifts with those predicted for different conformations, it is possible to determine the conformational preferences of the molecule in solution. For example, lanthanide shift reagents have been used to study the conformational equilibrium of bicyclo[3.3.1]nonan-9-one, where comparison of predicted and experimental shifts with Eu(fod)₃ indicated the presence of a boat-chair conformation in the mixture of conformers. researchgate.net The use of LSRs, such as Eu(dpm)₃, can spread out proton resonances, simplifying their analysis and allowing for the extraction of structural information. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation of bicyclo[3.3.1]nonan-1-ol and its derivatives. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. longdom.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. longdom.org For instance, the exact mass of a derivative of bicyclo[3.3.1]nonane was determined to be 164.1198, which was in close agreement with the calculated mass of 164.1201, confirming its molecular formula. acs.org HRMS is often coupled with techniques like gas chromatography (GC) or liquid chromatography (LC) to analyze complex mixtures and identify individual components. The fragmentation patterns observed in the mass spectrum can also provide valuable information about the structure of the molecule.
X-ray Diffraction for Single-Crystal Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry and conformation. For bicyclo[3.3.1]nonane derivatives, X-ray diffraction studies have been instrumental in confirming the preferred conformations of the bicyclic system. For example, the twin-chair conformation of a 1,5,9-trisubstituted bicyclo[3.3.1]nonane was confirmed by X-ray diffraction, revealing a C(3)---C(7) separation of 3.080 Å. iucr.org In another study, the crystal structure of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol showed a twin-chair conformation with a C(3)---C(7) transannular separation of 3.134 Å. researchgate.net These studies provide crucial experimental data that can be compared with theoretical calculations and solution-phase conformational analyses.
Mass Spectrometry (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds, including bicyclic alcohols like this compound. The high energy of electron ionization (typically 70 eV) induces fragmentation of the molecule, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. The analysis of these fragments helps in determining the molecular weight and the connectivity of the atoms within the molecule.
The mass spectrum of this compound is characterized by several key fragmentation pathways. These include the loss of a water molecule, a common feature for alcohols, and cleavages of the bicyclic ring system, which are influenced by the strain and stereochemistry of the bicyclo[3.3.1]nonane skeleton.
Detailed research into the fragmentation of the parent hydrocarbon, bicyclo[3.3.1]nonane, reveals that a primary fragmentation pathway involves the cleavage of bonds at the bridgehead carbon atoms. aip.orgresearchgate.net This often results in the loss of a C3H6 neutral fragment, leading to an abundant ion. For this compound, similar cleavages of the carbocyclic framework are expected, further influenced by the presence of the hydroxyl group.
The fragmentation of cyclic alcohols under electron ionization is a well-studied process. youtube.comresearchgate.net A significant fragmentation route for many alcohols is the elimination of a water molecule, resulting in a peak at M-18. youtube.com In the case of this compound, this would correspond to an ion at m/z 122. The intensity of this peak can be influenced by the stereochemistry of the hydroxyl group.
Further fragmentation of the [M-H₂O]⁺· ion can occur, leading to a cascade of smaller fragment ions. The analysis of the mass spectrum of the isomeric compound, bicyclo[3.3.1]nonan-9-ol, shows prominent peaks at m/z 81, 122, and 67, which can provide insights into the likely fragmentation of the bicyclo[3.3.1]nonane ring system after the initial loss of water or other fragmentation events. nih.gov
The table below summarizes the major fragments observed in the electron ionization mass spectrum of compounds with a bicyclo[3.3.1]nonane core, which are relevant for the analysis of this compound.
| m/z Value | Proposed Fragment | Origin |
| 140 | [C₉H₁₆O]⁺· | Molecular Ion (M⁺·) |
| 122 | [C₉H₁₄]⁺· | Loss of H₂O from the molecular ion |
| 82 | [C₆H₁₀]⁺· | Cleavage of the bicyclic ring with loss of C₃H₆ |
| 81 | [C₆H₉]⁺ | Further fragmentation, potentially from [M-H₂O]⁺· |
| 67 | [C₅H₇]⁺ | Cleavage of the bicyclic ring system |
Applications and Advanced Research Directions
Role in Natural Product Chemistry and Biosynthesis
The bicyclo[3.3.1]nonane core is a privileged structure in the realm of natural products, lending unique conformational and biological properties to the molecules that contain it. rsc.orgresearchgate.netresearchgate.netnih.gov Its prevalence underscores its evolutionary selection as a stable and versatile scaffold for achieving diverse biological functions.
The bicyclo[3.3.1]nonane moiety is a key structural feature in a vast number of biologically active natural products. rsc.orgresearchgate.netresearchgate.netnih.gov This framework is found in over 1000 natural products, highlighting its significance in conferring potent biological activities, including those relevant to neurodegenerative diseases, cancer, and infectious diseases. researchgate.netnih.gov The rigid bicyclic system allows for the precise positioning of substituents, which is crucial for their interaction with biological macromolecules. ucl.ac.uk
Many natural products incorporating the bicyclo[3.3.1]nonane skeleton are classified as meroterpenes, which are hybrid molecules derived from both polyketide and terpenoid biosynthetic pathways. nih.gov A prominent group of these are the polycyclic polyprenylated acylphloroglucinols (PPAPs), which are characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core. researchgate.netfrontiersin.org
Examples of Natural Products Containing the Bicyclo[3.3.1]nonane Core:
| Natural Product | Biological Activity |
| Hyperforin (B191548) | Antidepressant researchgate.netacs.org |
| Garcinol (B8244382) | Antitumor researchgate.netacs.org |
| Garsubellin A | Enhancer of choline (B1196258) acetyltransferase nih.gov |
| Clusianone | Anticancer rsc.org |
| Nemorosone | Anticancer rsc.org |
Polyprenylated acylphloroglucinols (PPAPs) are a major class of natural products that feature the bicyclo[3.3.1]nonane core. ucl.ac.ukresearchgate.netacs.org These compounds, primarily isolated from plants of the Guttiferae and Hypericaceae families, exhibit a wide spectrum of biological activities. frontiersin.org Research into PPAPs has been extensive, focusing on their isolation, structural elucidation, biosynthesis, and pharmacological properties. acs.org
PPAPs are categorized into different types based on their structural features. Bicyclic PPAPs (BPAPs) are the most common, possessing a characteristic bicyclo[3.3.1]nonane-2,4,9-trione core. researchgate.netfrontiersin.org They are further classified into type A and type B, depending on the position of the acyl group on the phloroglucinol-derived ring. researchgate.netnih.govfrontiersin.org
Pharmacological studies have revealed that PPAPs like hyperforin can modulate neurotransmitter levels by activating TRPC6 channels. acs.org Furthermore, compounds such as garcinol have demonstrated significant antitumor activity. acs.org The diverse biological activities of PPAPs have spurred significant interest in their chemical synthesis and the development of synthetic analogs with improved therapeutic properties. nih.gov
The complex and densely functionalized architecture of natural products containing the bicyclo[3.3.1]nonane core presents a significant challenge for synthetic chemists. nih.goviucr.org Consequently, a variety of innovative synthetic strategies have been developed to construct this key structural motif. rsc.orgnih.gov
Common approaches to assemble the bicyclo[3.3.1]nonane framework include:
Intramolecular Aldol (B89426) Condensation: This strategy is widely used, particularly for the synthesis of the prenylated bicyclononane core of phloroglucinol (B13840) natural products. rsc.org
Michael Addition-Driven Cyclization: Tandem Michael addition and subsequent cyclization reactions provide an efficient route to the bicyclic core. rsc.org
Effenberger-type Cyclization: This method involves the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride to form the bicyclo[3.3.1]nonane ring system. rsc.org
Annulation/Rearrangement Strategy: A powerful approach involves an annulation reaction followed by an oxidative ring expansion to construct the bicyclo[3.3.1]nonane architecture from simpler bicyclic precursors. nsf.gov
Biomimetic Dearomatization: Inspired by biosynthetic pathways, this strategy involves the dearomatization of prenylated phloroglucinols to construct the bicyclo[3.3.1]nonane core. ucl.ac.uk
These synthetic endeavors have not only enabled the total synthesis of complex natural products like hyperforin and garsubellin A but have also paved the way for the creation of novel analogs with potential therapeutic applications. acs.orgnih.govnsf.gov
Applications in Medicinal Chemistry and Drug Discovery
The unique structural and conformational properties of the bicyclo[3.3.1]nonane scaffold make it a highly attractive template for the design of new therapeutic agents. researchgate.net Its rigid nature allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. ucl.ac.uk
Derivatives of bicyclo[3.3.1]nonane serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. jst.go.jp Their utility stems from the ability to introduce diverse functionalities at various positions on the bicyclic framework, allowing for the systematic exploration of structure-activity relationships. The development of efficient synthetic routes to functionalized bicyclo[3.3.1]nonane derivatives is therefore a key area of research in medicinal chemistry. ucl.ac.uk These intermediates are instrumental in the construction of complex molecules targeting a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.netnih.gov
The bicyclo[3.3.1]nonane scaffold has emerged as a promising platform for the development of agents targeting neurological disorders. researchgate.net This is exemplified by the natural product hyperforin, which exhibits antidepressant properties. researchgate.net The rigid framework of these molecules can mimic the conformations of endogenous ligands, enabling them to interact with specific receptors and enzymes in the central nervous system.
Several derivatives of bicyclo[3.3.1]nonane, including azabicyclo[3.3.1]nonanes, have been investigated for their potential in treating a range of neurological and psychiatric conditions. nih.gov For instance, certain 3,7-diazabicyclo[3.3.1]nonane derivatives have been explored as modulators of the AMPA receptor, which is implicated in various neurological disorders. researchgate.net Additionally, 9-azabicyclo[3.3.1]nonane derivatives have been developed as monoamine reuptake inhibitors for the treatment of depression. google.comgoogle.com The development of small molecules that can mimic the function of neurotrophic factors is a promising strategy for treating neurodegenerative diseases, and the bicyclo[3.3.1]nonane scaffold provides a valuable starting point for the design of such compounds. researchgate.net
Research into Anticancer Chemotherapeutics
The bicyclo[3.3.1]nonane framework is a prominent structural motif in a variety of biologically active natural products and has garnered significant attention as a scaffold for the development of novel anticancer agents. researchgate.netrsc.org Many derivatives of bicyclo[3.3.1]nonane are being actively investigated for their potential as potent anticancer entities. nih.govrsc.org The unique three-dimensional structure of this bicyclic system provides a rigid and tunable platform for designing molecules that can interact with specific biological targets involved in cancer progression.
Research has demonstrated that certain natural products containing the bicyclo[3.3.1]nonane core, such as polyprenylated acylphloroglucinols (PPAPs) like hyperforin and garsubellin A, exhibit notable antitumor properties. researchgate.netucl.ac.uk Inspired by these natural compounds, synthetic efforts have been directed towards creating novel bicyclo[3.3.1]nonane derivatives with enhanced efficacy and selectivity. For instance, a series of novel bicyclo[3.3.1]nonenol derivatives were synthesized and showed significant antitumor activity against human cancer cell lines. nih.gov Structure-activity relationship studies on these compounds suggested that the presence of an aromatic ring at the C-7 position of the bicyclo[3.3.1]nonane framework is important for their anticancer activity. nih.gov
Furthermore, chiral sp³-rich bicyclo[3.3.1]nonane scaffolds have been synthesized and evaluated for their biological activities. nih.govbohrium.com These compounds were found to exhibit a concentration-dependent inhibition of hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a key target in cancer therapy. nih.gov One of the most active compounds was shown to inhibit the accumulation of HIF-1α protein and mRNA in hypoxic conditions, suggesting a mechanism of action distinct from other known compounds bearing the bicyclo[3.3.1]nonane skeleton. nih.gov
Heterocyclic analogues, such as 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidine) derivatives, have also been explored for their anticancer potential. mdpi.com Some of these compounds have demonstrated the ability to induce apoptosis more effectively in cancer cells than in normal cells, with their mechanism of action linked to the activation of polyamine catabolism. mdpi.com
| Compound Type | Key Structural Feature | Observed Anticancer Activity | Reference |
|---|---|---|---|
| Bicyclo[3.3.1]nonenol derivatives | Aromatic ring at C-7 | Significant antitumor activity against human cancer cell lines | nih.gov |
| Chiral sp³-rich bicyclo[3.3.1]nonanes | Three side-chains on the scaffold | Inhibition of HIF-1 transcriptional activity | nih.gov |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives | Bispidine core | Induction of apoptosis in cancer cells via polyamine catabolism | mdpi.com |
| Hyperforin analogue (rearranged bicyclo[3.3.0]octane) | Rearranged bicyclic system | Antiproliferative activity against PC-3 cell lines, similar to hyperforin | edulll.gr |
Investigations into Antimicrobial and Anti-inflammatory Potentials
The bicyclo[3.3.1]nonane scaffold is not only explored for its anticancer properties but also for its potential in developing antimicrobial and anti-inflammatory agents. In particular, indole (B1671886) alkaloids that incorporate the azabicyclo[3.3.1]nonane architecture have been identified as playing a significant role as potential antimalarial, anti-inflammatory, antiamebic, antileishmanial, and antituberculosis drug candidates. rsc.org The rigid bicyclic framework allows for the precise spatial arrangement of functional groups, which is crucial for their interaction with microbial and inflammatory targets. Research in this area is focused on the synthesis and biological evaluation of new derivatives to optimize their activity and selectivity. bohrium.com
Structure-Activity Relationship (SAR) Studies of Bicyclo[3.3.1]nonane-1-ol Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of bicyclo[3.3.1]nonane derivatives. These studies involve systematically modifying the chemical structure of the lead compounds and evaluating the impact of these changes on their biological activity. For instance, in the development of 1,4-diazabicyclo[3.3.1]nonane derivatives as ligands for monoamine transporters, SAR studies revealed that the position of a hydroxyl group on the N-alkyl side chain, as well as the length of the side chain, are important for potency and selectivity. nih.gov It was generally observed that the more constrained bicyclic diamines exhibited greater selectivity for the dopamine (B1211576) transporter (DAT). nih.gov
Further SAR studies on these constrained analogues led to the discovery of a potent lead compound with high affinity and selectivity for DAT. acs.org These findings highlight the effect of structural rigidity in achieving selective interaction with transporter proteins. acs.org SAR studies have also been conducted on analogues of natural products containing the bicyclo[3.3.1]nonane core to understand the structural requirements for their bioactivity. edulll.gr
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 1,4-Diazabicyclo[3.3.1]nonane derivatives | Position of exocyclic hydroxyl group and length of N-alkyl side chain | Important for affinity and selectivity for monoamine transporters (DAT, SERT, NET) | nih.gov |
| 1,4-Diazabicyclo[3.3.1]nonane derivatives | Increased structural rigidity | Greater selectivity for the dopamine transporter (DAT) | acs.org |
| Bicyclo[3.3.1]nonenol derivatives | Presence of an aromatic ring at C-7 | Important for antitumor activity | nih.gov |
Solubility Profile of Bicyclo[3.3.1]nonan-1-ol Derivatives in Biological Systems and Drug Delivery Implications
The solubility of a drug candidate in biological systems is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its therapeutic efficacy. While extensive research has been conducted on the synthesis and biological activities of bicyclo[3.3.1]nonane derivatives, detailed studies specifically focusing on their solubility profiles and drug delivery implications are less reported in the reviewed literature. However, the chemical literature on related structures, such as 3-azabicyclo[3.3.1]nonanes, touches upon aspects relevant to drug development, which would implicitly include considerations of solubility and bioavailability. acs.org The introduction of polar functional groups, such as hydroxyl groups in this compound, is a common strategy to enhance aqueous solubility. Further research in this area is necessary to fully understand and optimize the drug delivery properties of this class of compounds.
Asymmetric Catalysis Using Bicyclo[3.3.1]nonane-Based Ligands and Scaffolds
The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. researchgate.netrsc.org The chirality of the system can be controlled by the functionalization of the bicyclic core at specific positions. vu.lt Many derivatives of bicyclo[3.3.1]nonane have proven to be attractive to researchers for their use in asymmetric catalysis. nih.govrsc.org
For example, enantiomerically pure bicyclo[3.3.1]nona-2,6-diene has been used as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions. ox.ac.uk Chiral sulfoxide (B87167) derivatives of bicyclo[3.3.1]nonane have also been utilized as efficient ligands in metal-catalyzed asymmetric reactions, such as the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to a cyclic enone. nih.gov The development of phosphine-catalyzed asymmetric reactions has also provided access to chiral 2-oxabicyclo[3.3.1]nonane frameworks with high enantioselectivity. acs.org The unique geometry of the bicyclo[3.3.1]nonane scaffold allows for effective transfer of chirality from the ligand to the substrate during the catalytic cycle, leading to the formation of enantiomerically enriched products.
Supramolecular Chemistry and Molecular Recognition (e.g., Ion Receptors, Molecular Tweezers)
The V-shaped and rigid nature of the bicyclo[3.3.1]nonane scaffold makes it a valuable building block in the field of supramolecular chemistry and molecular recognition. vu.lt This framework can be used to create cavity-containing compounds that can act as hosts in host-guest systems. lu.selu.se Derivatives of bicyclo[3.3.1]nonane have been successfully applied as ion receptors, metallocycles, and molecular tweezers. researchgate.netrsc.orgnih.govrsc.org
By fusing the bicyclo[3.3.1]nonane framework with heteroaromatic rings containing hydrogen bonding motifs, chiral, C2-symmetric supramolecular synthons can be constructed. vu.lt These synthons can then self-assemble into larger, well-defined structures, such as tubular assemblies, through end-to-end association. vu.lt The dioximes of bicyclo[3.3.1]nonane-3,7-dione, for example, form stable hydrogen-bond-driven supramolecular aggregates, including a "supramolecular wheel" and a homochiral cyclic dimer. acs.org The unique geometry of the bicyclo[3.3.1]nonane skeleton is also reminiscent of Tröger's base, a well-known molecular cleft used in supramolecular chemistry. tandfonline.com
Theoretical and Computational Studies on Reactivity and Properties
Theoretical and computational methods play a crucial role in understanding the structure, reactivity, and properties of bicyclo[3.3.1]nonane systems. Semi-empirical and density functional theory (DFT) calculations have been employed to investigate the conformational preferences of the bicyclo[3.3.1]nonane framework, which can exist in chair-chair, boat-chair, and boat-boat conformations. acs.org These studies help in predicting the most stable conformation of substituted derivatives.
Computational methods are also used to study the chiroptical properties of chiral bicyclo[3.3.1]nonane derivatives. mdpi.comnih.gov For example, theoretical calculations of circular dichroism (CD) spectra have been used to understand the transannular interaction between non-conjugated chromophores within the bicyclic framework. nih.gov TD-DFT calculations have suggested a substantial through-space interaction (homoconjugation) of π orbitals in certain unsaturated bicyclo[3.3.1]nonane derivatives. mdpi.com These theoretical insights are invaluable for the rational design of new molecules with specific properties and for interpreting experimental observations.
Future Perspectives and Emerging Research Areas
Advancements in Stereocontrol and Regioselectivity in Synthesis
A primary challenge and ongoing area of research in the synthesis of bicyclo[3.3.1]nonane derivatives is achieving high levels of stereocontrol and regioselectivity. The dense stereochemical framework of these molecules necessitates precise synthetic methods to control the three-dimensional arrangement of atoms. iucr.org
Recent progress has focused on domino reactions, which allow for the construction of the complex bicyclic core in a single, efficient step from simpler starting materials. rsc.org For instance, domino Michael-aldol annulations have been developed as a general route to functionalized bicyclo[3.3.1]nonanes. rsc.org Researchers have demonstrated that the relative configuration of the product can sometimes be controlled by carefully selecting the solvent, base, and temperature. rsc.org Similarly, organocatalytic domino reactions, such as a Michael-hemiacetalization-Michael sequence, have been used to create highly functionalized related oxabicyclo[3.3.1]nonane structures with excellent diastereoselectivities and high enantioselectivities. nih.gov
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks, enabling the creation of enantioenriched molecules with increasing complexity. researchgate.netresearchgate.net Future work will likely focus on expanding the scope of these reactions and developing new catalytic systems that offer even greater control over the stereochemical outcome. The development of methods for achieving both regioselective and diastereoselective control is crucial for modifying the core structure to generate novel synthetic analogues with potentially enhanced bioactivity. iucr.org
Table 1: Recent Methodologies in Stereocontrolled Bicyclo[3.3.1]nonane Synthesis
| Methodology | Key Features | Outcome |
|---|---|---|
| Domino Michael-Aldol Annulation | One-pot procedure using cycloalkane-1,3-diones and enals. | Provides a general route to substituted 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org |
| Organocatalytic Asymmetric Synthesis | Employs chiral organocatalysts to induce stereoselectivity. | Facile construction of enantioenriched bicyclo[3.3.1]nonane units. researchgate.netresearchgate.net |
| Intramolecular Addition Reactions | Includes SmI2-mediated reductive cyclization, base-promoted aldol (B89426), and one-pot Mannich reactions. | Synthesis of chiral sp3-rich bicyclo[3.3.1]nonane scaffolds as single diastereomers. nih.gov |
Exploration of Novel Biological Activities and Therapeutic Targets
The bicyclo[3.3.1]nonane moiety is a privileged scaffold found in many natural products with significant biological activity, including anticancer properties. researchgate.netrsc.orgrsc.org This has spurred extensive research into synthesizing derivatives and exploring their therapeutic potential. researchgate.netrsc.org
A significant area of emerging research is the identification of novel therapeutic targets for these compounds. For example, certain chiral sp3-rich bicyclo[3.3.1]nonane derivatives have been shown to inhibit the transcriptional activity of hypoxia-inducible factor-1 (HIF-1), a key protein in cancer progression. nih.gov The most active of these compounds was found to inhibit the accumulation of HIF-1α protein and mRNA under hypoxic conditions, suggesting a distinct mechanism of action compared to other known compounds with the same bicyclic skeleton. nih.gov
Other research has focused on the development of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as potent and highly selective ligands for the σ2 receptor. nih.gov The high density of σ2 receptors in many types of tumors makes them a promising target for both cancer imaging, using techniques like Positron Emission Tomography (PET), and for developing new chemotherapeutic agents. nih.gov Beyond cancer, derivatives have also been investigated for other activities, such as antiarrhythmic properties. acs.org The future in this field will involve screening diverse libraries of bicyclo[3.3.1]nonane derivatives against a wider range of biological targets to uncover new therapeutic applications.
Table 2: Investigated Biological Activities of Bicyclo[3.3.1]nonane Derivatives
| Derivative Class | Biological Activity | Therapeutic Target/Application |
|---|---|---|
| General Bicyclo[3.3.1]nonenol derivatives | Antitumor activity against human cancer cell lines. nih.gov | Cancer Chemotherapeutics |
| Chiral sp3-rich Bicyclo[3.3.1]nonanes | Inhibition of HIF-1 transcriptional activity. nih.gov | Hypoxia-inducible factor-1 (HIF-1) |
| 9-Azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates | High-affinity and selective binding. nih.gov | σ2 Receptor Ligands for PET Imaging and Chemosensitization |
Development of Green Chemistry Approaches for Bicyclo[3.3.1]nonan-1-ol Synthesis
In line with the broader push towards sustainable chemistry, an emerging research area is the development of green approaches for the synthesis of bicyclo[3.3.1]nonane derivatives. These methods aim to reduce waste, use less hazardous materials, and operate under milder, more environmentally friendly conditions.
One promising green strategy is biocatalysis, which utilizes enzymes or whole cells to perform chemical transformations. Researchers have successfully used vegetables as biocatalysts for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate. tandfonline.com By employing the esterase enzymes present in fresh plant materials like carrot roots, parsnip roots, and ginger rootstocks, it was possible to achieve enzymatic hydrolysis to produce optically active monoacetate derivatives. tandfonline.com This approach is attractive because it operates in water under mild conditions and uses renewable, readily available biocatalysts, aligning with the principles of green chemistry. tandfonline.com
Future research will likely expand the use of biocatalysis to other transformations within the bicyclo[3.3.1]nonane system. This could include the enzymatic reduction of ketones or the oxidation of alcohols, providing green routes to key intermediates and final products. Further exploration into different plant species or isolated enzymes could yield biocatalysts with higher efficiency and stereoselectivity.
Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding
The synergy between computational and experimental chemistry offers a powerful approach to understanding the complex structures and reaction mechanisms associated with bicyclo[3.3.1]nonane systems. Computational studies are increasingly being used to shed light on the structure, conformation, and reactivity of these molecules. acs.org
For example, computational methods have been employed to study the structure and reactivity of intermediate bridgehead cations in solvolysis reactions, helping to explain the formation of different products. acs.org These studies can analyze the various possible conformations, such as chair-chair, chair-boat, and boat-boat forms, to understand their relative energies and how they influence reaction pathways. acs.org In another study, computational modeling at the density functional theory (DFT) level was used to evaluate the mechanism of a fast amide bond cleavage in a related azabicyclo[3.3.1]nonane system, identifying the most favorable reaction pathway and calculating activation energies that agreed well with experimental results. researchgate.net
The integration of experimental techniques like X-ray crystallography and NMR with computational simulations provides a comprehensive picture of both the solid-state and solution-phase behavior of these molecules. rsc.orglu.selu.se This combined approach is crucial for understanding the subtle intermolecular interactions, such as hydrogen bonding, that govern crystal packing and for elucidating the thermodynamics of host-guest interactions in supramolecular systems. rsc.orglu.selu.se Future research will undoubtedly see an even greater integration of these methodologies to guide the rational design of new synthetic routes and to predict the properties and biological activities of novel bicyclo[3.3.1]nonane derivatives.
Q & A
Q. What are the primary synthetic routes for Bicyclo[3.3.1]nonan-1-ol, and how do experimental conditions influence yield?
this compound can be synthesized via multiple pathways, including:
- Michael Addition-Intramolecular Aldolization : Using dimethyl 1,3-acetonedicarboxylate and enals to achieve stereospecific one-shot synthesis .
- Thiourea-Mediated Thiolation : Converting bicyclo[3.3.1]nonalol to thiol derivatives under controlled conditions (Scheme 162) .
- Phenyliodonium Diacetate (PIDA)-Mediated Oxidation : For functionalized bicyclo[3.3.1]nonane-diones . Yield optimization requires adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature. For example, microwave irradiation or solventless techniques improve efficiency in green chemistry approaches .
Q. How is the structural conformation of this compound validated experimentally?
Q. What bioactivity screening protocols are used to evaluate this compound derivatives?
The National Cancer Institute (NCI) 60-cell-line panel is standard for anticancer activity screening. Compounds are tested at concentrations ranging from 1–100 μM, with GI₅₀ values (50% growth inhibition) calculated via dose-response curves. For example, bicyclo[3.3.1]nonenols showed GI₅₀ values of 1–100 mM in NCI assays . Secondary assays (e.g., apoptosis markers, kinase inhibition) validate mechanistic hypotheses.
Advanced Research Questions
Q. How can contradictions in bioactivity data between synthetic derivatives be resolved?
Discrepancies often arise from:
- Functional Group Positioning : Substituents at bridgehead vs. peripheral positions alter steric/electronic interactions with targets. For instance, hydroxyl groups at C-1 vs. C-3 impact hydrogen bonding in enzyme binding pockets .
- Stereochemical Variance : Enantiomers may exhibit divergent activities. Chiral HPLC or asymmetric synthesis (e.g., organocatalysts) can isolate active stereoisomers .
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin) and replicate across multiple cell lines .
Q. What strategies address low yields in green synthesis of this compound derivatives?
Challenges in solvent-free or aqueous-phase reactions include poor solubility and side reactions. Mitigation strategies:
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
- Solid-Supported Catalysts : Silica-immobilized acids enhance recyclability and reduce byproducts .
- Flow Chemistry : Continuous processing minimizes thermal degradation in exothermic steps .
Q. How do computational models guide the design of this compound-based anticancer scaffolds?
- Molecular Docking : Predict binding affinity to targets like tubulin or topoisomerases. For example, docking studies on bicyclo[3.3.1]nonenols correlate GI₅₀ values with hydrophobic pocket interactions .
- QSAR Analysis : Relate substituent electronegativity or logP values to cytotoxicity. Derivatives with logP 2–3 show optimal membrane permeability .
- MD Simulations : Assess stability of drug-receptor complexes over nanosecond timescales .
Methodological Considerations
Q. What criteria ensure reproducibility in synthesizing this compound derivatives?
Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Detailed Characterization : Report NMR (¹H, ¹³C), HRMS, and melting points for new compounds .
- Replication Protocols : Specify catalyst loadings (e.g., 5 mol% Pd/C), solvent purity, and inert atmosphere requirements .
- Ethical Data Reporting : Disclose negative results (e.g., failed cyclization attempts) to guide future studies .
Q. How are structure-activity relationships (SAR) systematically investigated for this scaffold?
- Analog Library Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at key positions and compare bioactivity .
- Pharmacophore Mapping : Identify essential moieties (e.g., hydroxyl groups) using 3D alignment software .
- Metabolic Stability Assays : Microsomal incubation (e.g., liver S9 fractions) evaluates susceptibility to oxidation .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing cytotoxicity data?
- Dose-Response Curves : Fit using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Cluster Analysis : Group compounds by activity profiles across NCI cell lines to identify mechanistic patterns .
- ANOVA with Post Hoc Tests : Compare mean GI₅₀ values between derivatives .
Q. How can researchers resolve conflicting NMR assignments for bridgehead protons?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
